2-(4-Ethylphenyl)cycloheptan-1-one
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Overview
Description
2-(4-Ethylphenyl)cycloheptan-1-one is an organic compound with the molecular formula C15H20O It is a ketone derivative characterized by a cycloheptane ring substituted with a 4-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)cycloheptan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses cycloheptanone and 4-ethylbenzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)cycloheptan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(4-Ethylphenyl)cycloheptanoic acid
Reduction: 2-(4-Ethylphenyl)cycloheptanol
Substitution: 4-Bromo-2-(4-ethylphenyl)cycloheptan-1-one
Scientific Research Applications
2-(4-Ethylphenyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)cycloheptan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenyl ring may also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanone: A simpler ketone with a cycloheptane ring.
4-Ethylacetophenone: A ketone with a phenyl ring substituted with an ethyl group.
2-Phenylcycloheptan-1-one: A similar compound with a phenyl group instead of a 4-ethylphenyl group.
Uniqueness
2-(4-Ethylphenyl)cycloheptan-1-one is unique due to the presence of both a cycloheptane ring and a 4-ethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H20O |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-(4-ethylphenyl)cycloheptan-1-one |
InChI |
InChI=1S/C15H20O/c1-2-12-8-10-13(11-9-12)14-6-4-3-5-7-15(14)16/h8-11,14H,2-7H2,1H3 |
InChI Key |
OZTTUTNCPJSKPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCCCCC2=O |
Origin of Product |
United States |
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